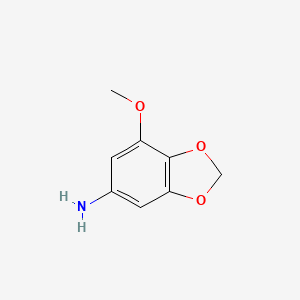![molecular formula C12H14N6O4 B15000225 4-amino-N-{2-[(4-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15000225.png)
4-amino-N-{2-[(4-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
准备方法
The synthesis of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the introduction of the amino group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted oxadiazole compounds.
科学研究应用
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE: This compound has a similar structure but with a different position of the oxadiazole ring.
4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Another similar compound with a different arrangement of the oxadiazole ring. The uniqueness of 4-AMINO-N-(2-{[(4-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H14N6O4 |
|---|---|
分子量 |
306.28 g/mol |
IUPAC 名称 |
4-amino-N-[2-[(4-nitrophenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H14N6O4/c13-11-10(16-22-17-11)12(19)15-6-5-14-7-8-1-3-9(4-2-8)18(20)21/h1-4,14H,5-7H2,(H2,13,17)(H,15,19) |
InChI 键 |
YMBOMLIALYJLMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNCCNC(=O)C2=NON=C2N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B15000150.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B15000153.png)
![3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B15000155.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000161.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15000164.png)

![4-tert-butyl-N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000187.png)
![N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15000193.png)
![6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15000200.png)

![N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15000208.png)
![6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000209.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000210.png)
![1-(2-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15000214.png)
